Calpain Inhibitor XII
Overview
Description
Calpain Inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain), with lower affinities for calpain II (m-calpain) and cathepsin B . Calpains are cysteine proteases activated in brain disorders and are important markers and mediators in the pathophysiology of neurodegeneration .
Synthesis Analysis
A series of new dipeptidyl alpha-keto amides of the general structure R1-L-Leu-D,L-AA-CONH-R2 including Calpain Inhibitor XII were synthesized and evaluated as inhibitors for the cysteine proteases calpain I, calpain II, and cathepsin B .Physical And Chemical Properties Analysis
The exact mass of Calpain Inhibitor XII is 482.25 and its molecular weight is 482.581 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Calpain is a family of cysteine proteases found in eukaryotes and some bacteria, playing a key role in various physiological and pathological processes. Calpain Inhibitor XII, along with other calpain inhibitors, has been a subject of interest due to its implications in ocular disorders, neurodegenerative disorders, metabolic disorders, and cancer (Donkor, 2015).
Therapeutic Potential and Drug Development
Calpain inhibitors, including Calpain Inhibitor XII, have demonstrated efficacy in animal models of diseases related to calpain, such as Alzheimer's disease, and hold promise for neuromuscular and neurodegenerative diseases (Sáez et al., 2006). These inhibitors modify the functions of their substrates through limited proteolysis and are considered 'modulator proteases' (Ono, Saido, & Sorimachi, 2016).
Calpain Inhibitor XII in Neurological Disorders
Studies have shown that Calpain Inhibitor XII alters the excitable membrane properties of cultured neurons, indicating its potential implications in neurological disorders and its possible role in altering neuronal and muscle electrical activities (Khoutorsky & Spira, 2008).
Role in Cancer Research
Calpain and its inhibitors, including Calpain Inhibitor XII, are of interest in cancer research due to their role in cellular signaling, apoptosis, and survival, with calpain expression being altered during tumorigenesis (Storr et al., 2011).
Potential in Treating Viral Infections
Calpain inhibitors II and XII have been identified as having antiviral activity against coronaviruses, including SARS-CoV-2, in cell culture, suggesting their potential use in treating viral infections (Hu et al., 2020).
Safety And Hazards
Future Directions
Calpain inhibitors, including Calpain Inhibitor XII, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury . Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases .
properties
IUPAC Name |
benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWMBFPIAQRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calpain Inhibitor XII |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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